molecular formula C27H16Cl2N2O3S B11681269 N-[(2Z,5E)-3-(4-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]benzamide

N-[(2Z,5E)-3-(4-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]benzamide

Cat. No.: B11681269
M. Wt: 519.4 g/mol
InChI Key: ASNFSSFVYDNKON-WLVCJLKNSA-N
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Description

N-[(2Z,5E)-3-(4-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]benzamide is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, chlorophenyl groups, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z,5E)-3-(4-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone intermediate with benzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z,5E)-3-(4-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2Z,5E)-3-(4-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2Z,5E)-3-(4-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z,5E)-3-(4-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]benzamide is unique due to its combination of structural features, including the thiazolidinone ring, chlorophenyl groups, and furan ring

Properties

Molecular Formula

C27H16Cl2N2O3S

Molecular Weight

519.4 g/mol

IUPAC Name

N-[(5E)-3-(4-chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]benzamide

InChI

InChI=1S/C27H16Cl2N2O3S/c28-19-8-6-17(7-9-19)23-15-14-22(34-23)16-24-26(33)31(21-12-10-20(29)11-13-21)27(35-24)30-25(32)18-4-2-1-3-5-18/h1-16H/b24-16+,30-27?

InChI Key

ASNFSSFVYDNKON-WLVCJLKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N=C2N(C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2)C5=CC=C(C=C5)Cl

Origin of Product

United States

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